molecular formula C13H11NO3 B1350441 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 89960-36-1

1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1350441
CAS RN: 89960-36-1
M. Wt: 229.23 g/mol
InChI Key: JMUXBAQFXTYJBB-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Synthesis and Properties

Carboxylic acids and their derivatives are pivotal in the synthesis of heterocyclic compounds, which are fundamental to organic chemistry and pharmaceutical development. For instance, the synthesis of 1,4-dihydropyridines, a significant class of nitrogen-containing heterocyclic compounds, is explored for their biological applications. These compounds serve as skeletons in many drugs and are starting materials in synthetic organic chemistry due to their presence in biological applications (Sohal, 2021).

Biological and Pharmacological Activities

Carboxylic acid derivatives exhibit a wide range of biological activities. A review comparing the structure-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids revealed that structural differences significantly impact their bioactivity. This study underscores the role of carboxylic acids in developing antimicrobial and anticancer therapies (Godlewska-Żyłkiewicz et al., 2020).

Anticorrosion Applications

Derivatives of carboxylic acids, such as benzotriazoles, have been explored for their corrosion inhibition properties on metals, highlighting their potential in anticorrosion applications. These studies emphasize the effectiveness of organic corrosion inhibitors, including carboxylic acid salts, in protecting various steels in corrosive environments (Kuznetsov, 2020).

Environmental and Industrial Applications

Carboxylic acids are also significant in environmental and industrial applications, particularly in the extraction and purification processes. For example, the use of supercritical CO2 in the reactive extraction of carboxylic acids from aqueous solutions showcases an efficient and environmentally friendly method for separating these acids, relevant for bio-based plastics production (Djas & Henczka, 2018).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, H3321. Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P5011.


Future Directions

The future directions for this compound could involve further exploration of its potential uses. Given its antimicrobial activity, it could be investigated for use in medical applications2. However, more research is needed to fully understand its properties and potential applications.


Please note that this information is based on available resources and may not be fully comprehensive. Always consult with a qualified professional or trusted source when dealing with chemicals.


properties

IUPAC Name

1-benzyl-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-12-11(13(16)17)7-4-8-14(12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUXBAQFXTYJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377255
Record name 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

CAS RN

89960-36-1
Record name 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of methyl 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylate (2.4 g, 9.2 mmol, 1.0 eq) in MeOH (25 mL) was treated with 5N aqueous sodium hydroxide (4.6 mL, 24 mmol, 2.6 eq) at room temperature and the reaction mixture was stirred for 15 h. The reaction mixture was then concentrated in vacuo, diluted with water and the solution was extracted with ethyl acetate, discarding the organic fraction. The aqueous fraction was cooled to 0° C. and was acidified with concentrated HCl. The resulting solid was filtered, washed with water and the solid dried in vacuo to afford the product (1.6 g, 70%), which was used without further purification. 1H NMR (DMSO-d6)
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EM Ahadi, H Azizian, VF Vavsari… - Iranian Journal of …, 2021 - ncbi.nlm.nih.gov
The functionalized 2-pyridone-3-carboxylic acids were synthesized starting from 3-formylchromone. Meanwhile, a decarboxylation reaction of 2-pyridone-3-carboxylic acid was …
Number of citations: 5 www.ncbi.nlm.nih.gov
H Masu, K Ohmori, K Kishikawa… - Bulletin of the …, 2005 - journal.csj.jp
Single-crystal X-ray structures of 6 carboxamides possessing two units of 2-pyridone moieties connected with an iminodicarbonyl linker were examined to show the usefulness of this …
Number of citations: 9 www.journal.csj.jp
EM Ahadi, AA Kejani, H Khosravi… - The Journal of …, 2021 - ACS Publications
Practical Pd-catalyzed 2-pyridones were designed to achieve chromeno[2,3-b]pyridine-2-ones. The reaction proceeds through domino nucleophilic addition and decarboxylative …
Number of citations: 6 pubs.acs.org

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